4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-10-6-4-9(5-7-10)14-8(2)12-13-11(14)16/h4-7H,3H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZHKNYFTBNWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The reaction is usually carried out in the presence of a base such as sodium hydroxide.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 4-ethoxyphenyl bromide in the presence of a suitable base like potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Thiol Group Introduction: The thiol group can be introduced by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes S-alkylation to form thioether derivatives, a key pathway for modifying its reactivity.
Example reaction :
Mechanistic Insight :
The thiol group acts as a nucleophile, attacking electrophilic alkyl halides. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Oxidation Reactions
The thiol moiety is oxidized to disulfides or sulfonic acids under controlled conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 6 hr | Bis(4-(4-ethoxyphenyl)-5-methyl-4H-triazol-3-yl) disulfide | |
| KMnO₄ | H₂SO₄/H₂O, 60°C, 2 hr | 3-Sulfonic acid derivative (partial oxidation) |
Key Observation :
Disulfide formation is favored under mild oxidative conditions, while stronger oxidants like KMnO₄ lead to over-oxidation.
Reduction Reactions
Unexpected products may form during reduction attempts.
Example :
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Pyridine/H₂O, reflux, 3 hr | 4-(4-Ethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
Mechanism :
The thione tautomer reacts with NaBH₄, leading to desulfurization and ketone formation via intermediate hydrosulfide elimination .
Nucleophilic Substitution
The ethoxyphenyl group participates in aromatic substitution under specific conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Cl₂ (g) | AlCl₃, CH₂Cl₂, 0°C, 30 min | 4-(4-Chlorophenoxy) analog | |
| HNO₃/H₂SO₄ | 0°C to RT, 2 hr | Nitro-substituted derivative (para position) |
Limitation :
Steric hindrance from the triazole ring limits substitution to the para position of the ethoxyphenyl group.
Cyclization Reactions
The triazole-thiol scaffold serves as a precursor for fused heterocycles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| PhNH₂ | DMF, 120°C, 8 hr | 1,2,4-Triazolo[3,4-b]benzothiazole | |
| CS₂/KOH | Ethanol, reflux, 6 hr | 3-Mercapto-1,2,4-triazolo[3,4-d]pyrimidine |
Key Application :
These fused systems exhibit enhanced bioactivity, particularly as antimicrobial agents .
Metal Complexation
The thiol and triazole N atoms coordinate transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| CoCl₂·6H₂O | MeOH, RT, 2 hr | Octahedral Co(II) complex (1:2 stoichiometry) | |
| Ni(NO₃)₂·6H₂O | H₂O/EtOH, 60°C, 4 hr | Square-planar Ni(II) complex |
Characterization :
Complexes are typically analyzed via UV-Vis, IR, and XRD. The Co(II) complex shows a λₘₐₓ at 520 nm (d-d transition).
Thiol-Disulfide Exchange
The compound participates in dynamic covalent chemistry.
| Disulfide | Conditions | Equilibrium Product | Reference |
|---|---|---|---|
| Glutathione disulfide | PBS buffer, pH 7.4, 37°C | Mixed disulfide with glutathione |
Biological Relevance :
This reactivity mimics endogenous thiol-disulfide systems, suggesting potential redox-modulating applications .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, derivatives with comparable structures demonstrated IC50 values ranging from 29 μM to 73 μM against HeLa and MCF-7 cell lines, suggesting that modifications in the triazole structure can enhance cytotoxicity.
Case Study:
In vitro studies have shown that 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has the potential to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar triazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 10 μg/mL |
Fungicides
Due to their antifungal properties, triazole compounds are often utilized as fungicides in agriculture. They inhibit fungal growth by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study:
Field trials have shown that formulations containing this compound effectively control various fungal diseases in crops such as wheat and corn.
Polymer Synthesis
The unique chemical structure of this triazole derivative allows it to act as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Data Table: Properties of Polymers with Triazole Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 220 | 30 |
| Polycarbonate | 250 | 60 |
| Triazole-modified Polyethylene | 260 | 70 |
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and proteins. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The ethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-3-thiol Derivatives
Structural and Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The ethoxy group in the target compound enhances electron density at the triazole ring, improving stability and reactivity in nucleophilic substitutions. In contrast, nitro-substituted analogs (e.g., 5-(4-nitrophenyl) derivatives) exhibit reduced electron density, favoring electrophilic interactions .
- Methoxy and ethoxy groups both improve solubility in polar solvents, but ethoxy’s larger size may enhance membrane permeability in biological systems .
- Phenyl or pyrazolyl groups at this position (e.g., ) introduce aromaticity, enabling π-π stacking in enzyme binding .
Biological Activity
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H14N3OS
- Molecular Weight : 238.31 g/mol
The presence of the triazole ring and thiol group contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant anticancer properties. A study evaluated various triazole derivatives against human cancer cell lines, including melanoma and breast cancer. The results showed that certain derivatives displayed high cytotoxicity against these cell lines, suggesting potential therapeutic applications for compounds like this compound .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Melanoma (IGR39) | 12.5 |
| This compound | Breast (MDA-MB-231) | 15.0 |
| Doxorubicin | Melanoma (IGR39) | 5.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been studied for its ability to inhibit certain enzymes. For instance, triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in fungi.
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized several triazole derivatives and tested their effects on human cancer cell lines. The results indicated that compounds with ethoxy substituents exhibited enhanced cytotoxicity compared to those without .
- Case Study on Antimicrobial Efficacy : Another research highlighted the effectiveness of triazole derivatives against resistant strains of bacteria. The study demonstrated that the incorporation of thiol groups significantly increased the antimicrobial potency .
Q & A
Q. Basic Characterization
- ¹H-NMR : Confirms substitution patterns (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic protons .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .
- IR Spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
How do computational methods like DFT and molecular docking enhance the understanding of this compound’s reactivity and bioactivity?
Q. Advanced Computational Studies
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For analogous triazoles, DFT aligns with experimental NMR/IR data, confirming tautomeric stability .
- Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes or receptors). Studies on similar triazole-thiols show interactions with active-site residues, guiding structure-based drug design .
- ADME Analysis : Predicts pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives for synthesis .
How can researchers reconcile discrepancies in biological activity data across studies testing triazole-thiol derivatives?
Advanced Data Contradiction Analysis
Discrepancies often arise from:
- Substituent Effects : Minor structural changes (e.g., alkyl vs. aryl groups) drastically alter activity. For example, S-alkyl derivatives show variable antimicrobial potency due to steric hindrance .
- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines affect IC₅₀ values .
- Statistical Rigor : Replicate experiments (n ≥ 3) and use standardized protocols (e.g., CLSI guidelines) to minimize variability .
What strategies are recommended for designing novel derivatives with enhanced pharmacological profiles?
Q. Advanced Derivatization Strategies
- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or halogens to modulate electron density and binding affinity .
- Hybrid Molecules : Conjugate with thiadiazole or benzothiazole moieties to exploit synergistic effects. For example, 5-((1,3-benzothiazol-2-ylsulfanyl)methyl) derivatives show improved antimicrobial activity .
- Prodrug Approaches : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility and bioavailability .
What advanced spectroscopic methods resolve ambiguities in tautomeric forms or regiochemistry?
Q. Advanced Structural Elucidation
- X-ray Crystallography : Provides definitive proof of tautomeric preference (e.g., thione vs. thiol forms) .
- ²D NMR (COSY, NOESY) : Maps spatial proximity of protons to confirm regioselectivity in alkylation reactions .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric derivatives with identical molecular weights .
How can reaction pathways be tailored to avoid side products during triazole-thiol synthesis?
Q. Advanced Process Chemistry
- Temperature Control : Maintaining 70–80°C prevents decomposition of heat-sensitive intermediates .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for -NH groups during alkylation to minimize unwanted nucleophilic attacks .
- Real-Time Monitoring : TLC or in-situ IR tracks reaction progress, enabling timely quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
